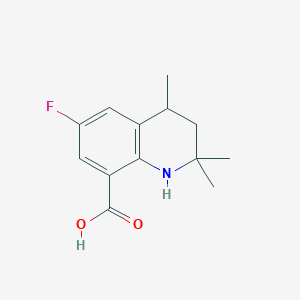
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. This compound is of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The presence of a fluorine atom and a carboxylic acid group in its structure imparts distinct chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by cyclization and functional group transformations. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and carboxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of substituted quinoline compounds.
Scientific Research Applications
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine atom and the carboxylic acid group, leading to significantly different behavior in chemical reactions and applications.
6-Fluoroquinoline: Contains the fluorine atom but lacks the tetrahydro structure and the carboxylic acid group, affecting its overall reactivity and applications.
Uniqueness
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the combination of the fluorine atom and the carboxylic acid group within the tetrahydroquinoline framework. This unique structure imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c1-7-6-13(2,3)15-11-9(7)4-8(14)5-10(11)12(16)17/h4-5,7,15H,6H2,1-3H3,(H,16,17) |
InChI Key |
YMZFNVJSXLUNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2C(=O)O)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















